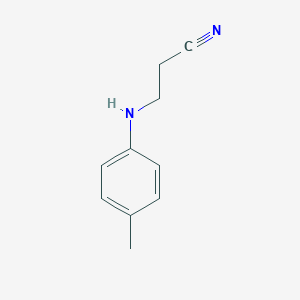

3-p-Tolylamino-propionitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 3-p-Tolylamino-propionitrile involves intricate procedures that can include the reaction of p-toluidine and aniline with benzaldehyde in the presence of potassium cyanide and acidic medium. These methods aim to prepare ligands that could further react with metal salts to form complexes, suggesting a versatile approach to synthesizing a wide range of related chemical entities (M. H. A. م. ح. العامري & Hamid Sattar Meteab, 2015).

Molecular Structure Analysis

Molecular structure and properties of structurally related antidepressants have been examined using quantum mechanics of Density Functional Theory (DFT)/B3LYP and PBEPBE methods. These studies optimize the structure of the material, measure the lowest energy value, bond length, bond angle, and dihedral angle, and determine the type of stretching and bending vibrations between the constituent atoms of the molecule (Mostafa Khajehzadeh & Majid Moghadam, 2017).

Chemical Reactions and Properties

Research into compounds like 3-p-Tolylamino-propionitrile has shown a variety of chemical reactions, including those that lead to the formation of novel structures under specific conditions. For example, reactions of organic anions with acetylenes under basic conditions have been explored, leading to the synthesis of substituted mono and diketones (T. Zdrojewski & A. Jończyk*, 1990).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as their solvation energy values and reactivities, highlight the importance of understanding these characteristics for practical applications. Studies have shown how these properties can influence the behavior and stability of compounds in solution (K. Karrouchi et al., 2020).

Chemical Properties Analysis

The chemical properties of structurally similar compounds, including their spectroscopic, electrochemical, and thermodynamic properties, have been thoroughly analyzed. For instance, the electrogenerated anion of acetonitrile has been used as a base in a one-pot, three-component condensation, showcasing the compound's potential in synthesis processes (Reyhaneh Kazemi-Rad et al., 2014).

Wissenschaftliche Forschungsanwendungen

Solar Cell Applications : Propionitrile (a related compound to 3-p-Tolylamino-propionitrile) has been used in dye-sensitized solar cells (DSSCs). It improves the stability of gel-state DSSCs when mixed with acetonitrile. This results in higher energy conversion efficiencies and better long-term stability of the cells (Venkatesan et al., 2015).

High-Voltage Capacitors : In high-voltage carbon/carbon capacitors, propionitrile-based electrolytes demonstrate exceptional electrochemical stability, good ionic conductivity, and low viscosity, contributing to improved cycling stabilities at high voltages (Nguyen et al., 2020).

Interstellar Chemistry : Propionitrile is relevant in interstellar chemistry, with studies on its fragmentation by low energy electrons. Understanding these processes can help in the formation of more complex organic compounds in space (Pelc et al., 2021).

Corrosion Inhibition : Certain propionitrile derivatives have been investigated for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. This research has implications for industrial applications where corrosion resistance is crucial (Herrag et al., 2012).

Lithium-ion Batteries : Derivatives of propionitrile, like 3-((Trimethylsilyl) oxy) propionitrile, have been explored as non-volatile solvents for lithium-ion battery electrolytes. They offer enhanced safety compared to conventional volatile carbonate electrolytes (Pohl et al., 2015).

Carcinogenicity Studies : 3-(Methylnitrosamino)propionitrile has been studied for its carcinogenic effects, particularly in the context of betel quid chewing. It is a potent carcinogen, indicating its significance in public health research (Wenke et al., 1984).

Optical Materials : Investigations into structural and optical properties of certain dyes, where 1,4-Bis(p-tolylamino)-6,7-dichloroanthraquinone, a compound related to 3-p-Tolylamino-propionitrile, is used. This research contributes to the development of novel electronic and optical materials, as well as sensors for technology (Ali et al., 2022).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-p-Tolylamino-propionitrile are not mentioned in the search results, the field of synthetic chemistry, which includes the synthesis and study of compounds like 3-p-Tolylamino-propionitrile, has many potential future directions . These include improving the ability of synthesis and enhancing the application of synthesis .

Wirkmechanismus

Target of Action

It’s known that the compound has a trans conformation for the ar-n-c-c fragment and a gauche conformation for the n-c-c-cn fragment .

Mode of Action

The mode of action of 3-p-Tolylamino-propionitrile involves its interaction with its targets. The compound has a transoid conformation relative to the C-N bond and a gauche conformation relative to the C-C bond . The extent of interaction of the ring π-electrons with the unshared electron pair of the nitrogen atom is characterized by the angle between the plane of the aromatic ring and the plane containing the N-C-H atoms .

Eigenschaften

IUPAC Name |

3-(4-methylanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMURBQSSTNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365220 | |

| Record name | 3-p-Tolylamino-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-p-Tolylamino-propionitrile | |

CAS RN |

1077-24-3 | |

| Record name | 3-p-Tolylamino-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

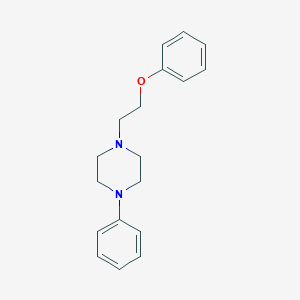

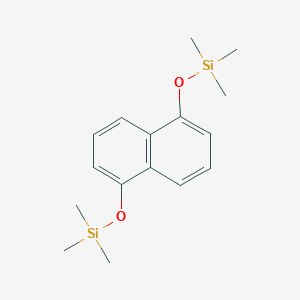

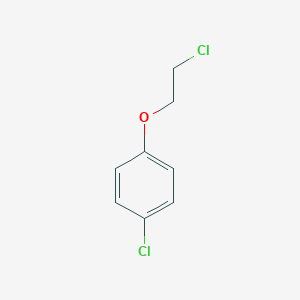

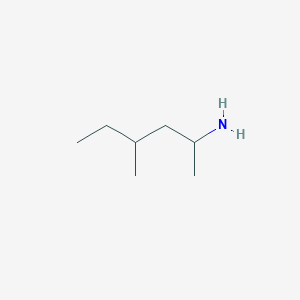

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

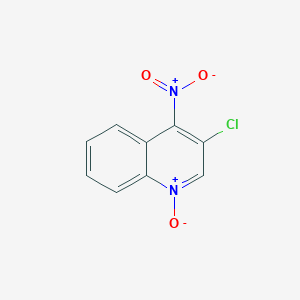

Feasible Synthetic Routes

Q & A

A: While the abstract doesn't provide specific data, the paper's title "Molecular and crystal structure of 3-(p-tolylamino)-propionitrile" [] suggests that the research focuses on elucidating these very details. The full content of the paper, including the molecular formula, weight, and spectroscopic data, would likely be found within the article itself.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B86669.png)

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)

![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)